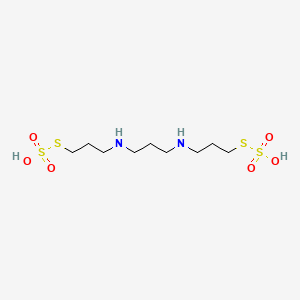
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound known for its diverse physiological activities and significant applications in various fields. This compound is part of the 1,3,2-dioxaphosphorinane family, which is notable for its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide can be synthesized through the Arbuzov reaction, where 2-methoxy-4-methyl-1,3,2-dioxaphosphorinane reacts with trityl chloride . Another method involves reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: The compound can react with trityl chloride in the Arbuzov reaction to form different isomers.
Major Products
The major products formed from these reactions include various isomers and derivatives of the original compound, which can be characterized by techniques such as X-ray crystallography and NMR spectroscopy .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by mimicking transition states in amide/ester hydrolysis, thereby interfering with the enzyme’s activity . This property is particularly useful in designing enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane: Similar in structure but with different substituents, leading to variations in chemical behavior and applications.
2-Oxo-2-methyl-1,3,2-dioxaphosphepane: A seven-membered analog with distinct conformational properties.
Uniqueness
2-Methyl-1,3,2-dioxaphosphorinane 2-oxide stands out due to its specific structural configuration, which imparts unique reactivity and stability. Its ability to form various isomers and derivatives further enhances its versatility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
13407-03-9 |
|---|---|
Molekularformel |
C4H9O3P |
Molekulargewicht |
136.09 g/mol |
IUPAC-Name |
2-methyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C4H9O3P/c1-8(5)6-3-2-4-7-8/h2-4H2,1H3 |
InChI-Schlüssel |
SKEMFEUSYWGOKR-UHFFFAOYSA-N |
Kanonische SMILES |
CP1(=O)OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)


![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)







![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

